molecular formula C11H14FN B1272349 4-(4-Fluorophenyl)piperidine CAS No. 37656-48-7

4-(4-Fluorophenyl)piperidine

Cat. No. B1272349
CAS RN: 37656-48-7
M. Wt: 179.23 g/mol
InChI Key: AFYALJSDFPSAAZ-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

The title compound was prepared from 1-benzyl-3-(SR)-formyl-4-(RS)-(3-thienyl)pyrrolidine and 4-(4-fluorophenyl)piperidine according to procedures described in Example 1. 4-(4-fluorophenyl)piperidine was prepared according to procedures used to prepare 4-phenylpiperidine in Example 1. Mass Spectrum (CI) m/e 435 (M+1).
Name
1-benzyl-3-(SR)-formyl-4-(RS)-(3-thienyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:10]([CH:18]=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:20][C:21]1[CH:26]=[CH:25][C:24]([CH:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)=[CH:23][CH:22]=1.C1(C2CCNCC2)C=CC=CC=1>>[CH2:1]([N:8]1[CH2:12][CH:11]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:10]([CH2:18][N:30]2[CH2:31][CH2:32][CH:27]([C:24]3[CH:23]=[CH:22][C:21]([F:20])=[CH:26][CH:25]=3)[CH2:28][CH2:29]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:20][C:21]1[CH:26]=[CH:25][C:24]([CH:27]2[CH2:28][CH2:29][NH:30][CH2:31][CH2:32]2)=[CH:23][CH:22]=1

Inputs

Step One
Name
1-benzyl-3-(SR)-formyl-4-(RS)-(3-thienyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C1=CSC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C1=CSC=C1)CN1CCC(CC1)C1=CC=C(C=C1)F
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.